3-Hydroxyadamantane-1-acetic acid

Thermal analysis Identity testing Quality control

3-Hydroxyadamantane-1-acetic acid (CAS 17768-36-4, C12H18O3, MW 210.27 g/mol) is a difunctional adamantane derivative featuring a rigid tricyclic cage with a hydroxyl group at the 3-position and an acetic acid moiety at the 1-position. The compound exhibits a melting point of 125–129 °C and a calculated ACD/LogP of 1.24.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B12058919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyadamantane-1-acetic acid
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)O)CC(=O)O
InChIInChI=1S/C12H18O3/c13-10(14)6-11-2-8-1-9(3-11)5-12(15,4-8)7-11/h8-9,15H,1-7H2,(H,13,14)/t8-,9+,11?,12?
InChIKeyJFMDWSCOQLUOCZ-LRSDLPTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyadamantane-1-acetic Acid: A Functionalized Adamantane Scaffold for Pharmaceutical Synthesis and DPP-4 Inhibitor Research


3-Hydroxyadamantane-1-acetic acid (CAS 17768-36-4, C12H18O3, MW 210.27 g/mol) is a difunctional adamantane derivative featuring a rigid tricyclic cage with a hydroxyl group at the 3-position and an acetic acid moiety at the 1-position [1]. The compound exhibits a melting point of 125–129 °C and a calculated ACD/LogP of 1.24 . Its single-crystal X-ray structure (triclinic, space group P-1) reveals a unique one-dimensional polymeric network stabilized by intermolecular O—H⋯O hydrogen bonds, forming alternating 12- and 16-membered rings [1]. This dual functionality—a hydrogen-bond-donating hydroxyl and a derivatizable carboxylic acid—positions the compound as a versatile intermediate in medicinal chemistry, most notably as a precursor to the saxagliptin key intermediate 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid [2].

Why 3-Hydroxyadamantane-1-acetic Acid Cannot Be Replaced by Generic Adamantane Acetic Acid Derivatives


Generic substitution with unsubstituted adamantane acetic acid derivatives (e.g., 1-adamantaneacetic acid) or positional isomers (e.g., 3-hydroxyadamantane-1-carboxylic acid) fails because the 3-hydroxy group fundamentally alters multiple physicochemical and functional properties simultaneously. The hydroxyl substituent introduces hydrogen-bond-donating capability that reduces lipophilicity by over 1.5 log units compared to 1-adamantaneacetic acid, directly impacting solubility, formulation behavior, and membrane permeability . This functional group also serves as a critical synthetic handle for downstream oxidation to the 2-oxoacetic acid derivative—an essential transformation in the manufacture of the DPP-4 inhibitor saxagliptin that is structurally impossible with 1-adamantaneacetic acid [1]. Furthermore, the 3-hydroxy modification redirects biological target engagement: the target compound demonstrates measurable dihydroorotase inhibition (IC50 180 µM), whereas 1-adamantaneacetic acid acts on chorismate mutase-prephenate dehydrogenase—two entirely distinct enzyme systems [2][3]. These orthogonal differentiation dimensions—thermal, structural, synthetic, and biological—mean that even closely related adamantane acetic acid analogs cannot serve as drop-in replacements.

Quantitative Differentiation Evidence for 3-Hydroxyadamantane-1-acetic Acid Against Its Closest Analogs


Thermal Identity: A 9–12 °C Lower Melting Point Than 1-Adamantaneacetic Acid Enables Clear Analytical Discrimination

3-Hydroxyadamantane-1-acetic acid melts at 125–129 °C, which is 9–12 °C lower than 1-adamantaneacetic acid (134–137 °C) and 78–82 °C lower than 3-hydroxyadamantane-1-carboxylic acid (203–207 °C) . This melting point depression is consistent with the hydrogen-bond-disrupting effect of the 3-hydroxy group and provides a simple, instrumentation-light method for identity verification and purity assessment that unambiguously discriminates this compound from its closest structural analogs.

Thermal analysis Identity testing Quality control Polymorph screening

Synthetic Irreplaceability: The 3-Hydroxy Group Is the Obligate Oxidation Handle for Saxagliptin Intermediate Production

The 3-hydroxy group of the target compound is the essential functional handle for oxidation to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, the key intermediate in saxagliptin synthesis [1]. In a published optimized route starting from 1-adamantanecarboxylic acid, the target compound—or its in situ equivalent—undergoes oxidation to yield the 2-oxoacetic acid derivative with an overall yield of approximately 51% across the entire sequence [1]. The analogous oxidation is structurally impossible with 1-adamantaneacetic acid, which lacks the bridgehead hydroxyl required for this transformation. This synthetic exclusivity is underscored by the extensive patent literature, where multiple process patents (e.g., US 9,416,105; WO2015031595A1) specifically claim intermediates bearing the 3-hydroxyadamantane motif [2].

DPP-4 inhibitor synthesis Saxagliptin intermediate Oxidation handle Pharmaceutical manufacturing

Enzyme Inhibition Profile: Dihydroorotase IC50 of 180 µM versus Chorismate Mutase Targeting by 1-Adamantaneacetic Acid

The target compound demonstrates measurable inhibition of dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. This stands in contrast to 1-adamantaneacetic acid, which has been characterized as an inhibitor of chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes (Klebsiella aerogenes), where its -CH2CO2- substituent ranked fourth in inhibitory potency among 1-substituted adamantane derivatives tested [2][3]. The divergent enzyme targets—dihydroorotase (pyrimidine biosynthesis) versus chorismate mutase (aromatic amino acid biosynthesis)—reflect how the 3-hydroxy modification redirects molecular recognition toward entirely different biological pathways.

Enzyme inhibition Dihydroorotase Target selectivity Pyrimidine biosynthesis

Crystal Engineering: Unique 1-D Hydrogen-Bonded Network Distinguished from Non-Hydroxylated Adamantane Acetic Acid Derivatives

Single-crystal X-ray diffraction of the target compound (triclinic, space group P-1, a=6.5120 Å, b=7.9485 Å, c=11.5469 Å, α=106.919°, β=94.838°, γ=104.443°, V=545.73 ų, Z=2, R=0.048) reveals an extensive one-dimensional polymeric network formed through intermolecular O—H⋯O hydrogen bonds [1]. Specifically, the 3-hydroxy group simultaneously hydrogen-bonds to the OH of the carboxyl group on one adjacent molecule and to the carbonyl group of a different neighbor, creating alternating 12-membered and 16-membered hydrogen-bonded rings that propagate along a chain [1]. This organized supramolecular architecture is impossible in 1-adamantaneacetic acid, which lacks the bridgehead hydroxyl hydrogen-bond donor, and differs fundamentally from the hydrogen-bonding patterns observed in 3-hydroxyadamantane-1-carboxylic acid (where the carboxyl group is directly attached to the cage) [2].

Solid-state chemistry Hydrogen bonding Crystal engineering X-ray diffraction

Lipophilicity Modulation: Over One Full Log Unit More Polar Than 1-Adamantaneacetic Acid, Guiding Solubility-Dependent Applications

The calculated ACD/LogP of 3-hydroxyadamantane-1-acetic acid is 1.24, which is 1.44 to 1.89 log units lower than that of 1-adamantaneacetic acid (LogP 2.68–3.13 depending on the source) . This significant reduction in lipophilicity—driven by the addition of a single hydroxyl group—translates to an approximately 28- to 78-fold decrease in octanol-water partition coefficient. At pH 5.5, the ACD/LogD of the target compound is 0.81, further reflecting its enhanced aqueous compatibility under biologically relevant pH conditions . The compound also features an additional hydrogen bond donor (count: 2 vs. 1) and hydrogen bond acceptor (count: 3 vs. 2) compared to 1-adamantaneacetic acid .

Lipophilicity LogP Solubility ADME prediction Physicochemical profiling

High-Confidence Application Scenarios for 3-Hydroxyadamantane-1-acetic Acid Based on Quantitative Differentiation Evidence


DPP-4 Inhibitor Development and Saxagliptin Intermediate Synthesis

This compound is the obligatory building block for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, the key intermediate in saxagliptin manufacture. The 3-hydroxy group serves as the essential oxidation handle that enables this transformation—a feature absent in 1-adamantaneacetic acid [1]. The optimized synthetic route achieves an overall yield of approximately 51%, and multiple process patents specifically claim 3-hydroxyadamantane-bearing intermediates [1][2]. Procurement for any DPP-4 inhibitor program targeting the saxagliptin scaffold must specify this exact compound; no generic adamantane acetic acid derivative can substitute. The melting point range of 125–129 °C provides a straightforward incoming QC checkpoint to confirm identity before committing to multi-step synthesis .

Crystal Engineering and Solid-State Formulation Studies Leveraging a Well-Characterized Hydrogen-Bonded Architecture

The target compound's fully solved single-crystal X-ray structure (triclinic P-1, R=0.048) provides a high-resolution blueprint of its 1-D hydrogen-bonded polymeric network, characterized by alternating 12- and 16-membered O—H⋯O rings [3]. This level of solid-state characterization is not available for many adamantane analogs and enables predictive crystal engineering, co-crystal design, and formulation stability assessment. The 9–12 °C melting point depression versus 1-adamantaneacetic acid further facilitates thermal analysis-based polymorph and purity screening . For solid-state formulation development, the established crystal structure reduces the experimental burden of polymorphism assessment.

Dihydroorotase-Targeted Screening and Pyrimidine Biosynthesis Research

With a measured IC50 of 180 µM against dihydroorotase from mouse Ehrlich ascites cells [4], this compound provides a defined starting point for structure-activity relationship (SAR) studies targeting the pyrimidine biosynthesis pathway. The demonstrated enzyme engagement differentiates it from 1-adamantaneacetic acid, which targets the unrelated chorismate mutase-prephenate dehydrogenase system [5]. Researchers investigating dihydroorotase as a therapeutic target (relevant to cancer, immunosuppression, and antiparasitic indications) should select this compound—not 1-adamantaneacetic acid—as their adamantane scaffold. The lower LogP (1.24 vs. 2.68–3.13) further suggests improved aqueous compatibility for biochemical assay conditions .

Physicochemical Property-Driven Library Design Requiring Reduced Lipophilicity with Retained Adamantane Core

The ~1.5 log unit reduction in lipophilicity versus 1-adamantaneacetic acid, combined with increased hydrogen-bonding capacity (HBD: 2, HBA: 3), makes this compound the preferred adamantane scaffold when ADME optimization demands lower LogP without sacrificing the metabolic stability conferred by the adamantane cage [6]. The dual carboxyl/hydroxyl functionality provides two orthogonal derivatization vectors—amide formation at the carboxylic acid and ether/ester formation at the hydroxyl—enabling parallel library synthesis with tunable physicochemical profiles. The well-characterized thermal properties (melting point 125–129 °C, boiling point 375.3 °C, density 1.329 g/cm³) further support consistent handling in automated synthesis platforms .

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